molecular formula C15H20O5 B14502950 Peroxyparthenolide CAS No. 64845-91-6

Peroxyparthenolide

Cat. No.: B14502950
CAS No.: 64845-91-6
M. Wt: 280.32 g/mol
InChI Key: LVTLWUXRARHGCA-UHFFFAOYSA-N
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Description

7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[93002,4]tetradecan-13-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Oxidation reactions: to introduce the hydroperoxy group.

    Cyclization reactions: to form the tricyclic structure.

    Methylation reactions: to add the methyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form different oxygen-containing functional groups.

    Reduction: The compound can be reduced to remove the hydroperoxy group, leading to different derivatives.

    Substitution: Various substituents can replace the hydroperoxy group or other functional groups in the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one: A similar compound with slight variations in the functional groups or structure.

    Other tricyclic compounds: Compounds with similar tricyclic structures but different substituents.

Uniqueness

The uniqueness of 7-Hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one lies in its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64845-91-6

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

7-hydroperoxy-4-methyl-8,12-dimethylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradecan-13-one

InChI

InChI=1S/C15H20O5/c1-8-4-5-10-9(2)14(16)18-12(10)13-15(3,19-13)7-6-11(8)20-17/h10-13,17H,1-2,4-7H2,3H3

InChI Key

LVTLWUXRARHGCA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(=C)CCC3C(C1O2)OC(=O)C3=C)OO

Origin of Product

United States

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